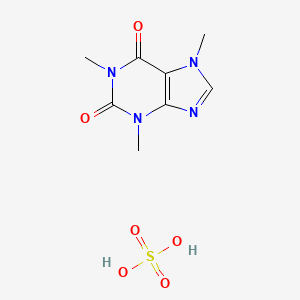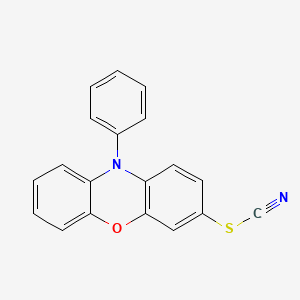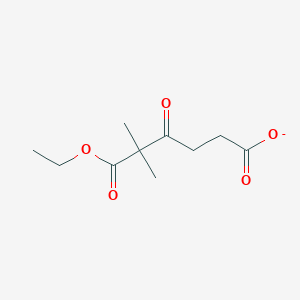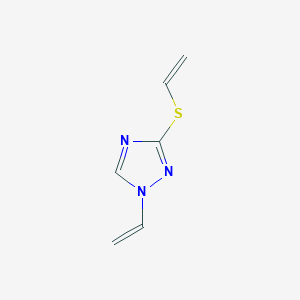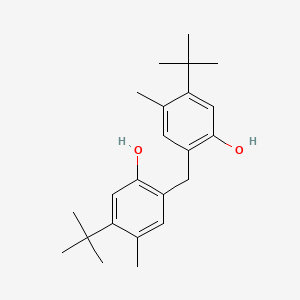
2,2'-Methylenebis(5-tert-butyl-4-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used to increase the oxidation stability in various industries, particularly in rubber and plastic manufacturing . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-tert-butyl-4-methylphenol) typically involves the condensation of 2,6-di-tert-butyl-4-methylphenol with formaldehyde under acidic or basic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and Lewis acids are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones and various substituted phenolic compounds, depending on the specific reagents and conditions used .
科学研究应用
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
作用机制
The antioxidant activity of 2,2’-Methylenebis(5-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage . The molecular targets include reactive oxygen species, which are scavenged by the phenolic groups, thus protecting the material or biological system from oxidative stress .
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure but with different substitution patterns on the phenolic rings.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another closely related compound with slight variations in the position of substituents.
Uniqueness
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) is unique due to its specific substitution pattern, which provides optimal antioxidant properties for certain industrial applications. Its structure allows for effective stabilization of polymers and other materials against oxidative degradation .
属性
CAS 编号 |
72007-90-0 |
|---|---|
分子式 |
C23H32O2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
5-tert-butyl-2-[(4-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C23H32O2/c1-14-9-16(20(24)12-18(14)22(3,4)5)11-17-10-15(2)19(13-21(17)25)23(6,7)8/h9-10,12-13,24-25H,11H2,1-8H3 |
InChI 键 |
SCTMCDOBBLNDSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(C)(C)C)O)CC2=C(C=C(C(=C2)C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


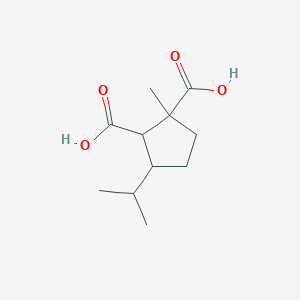

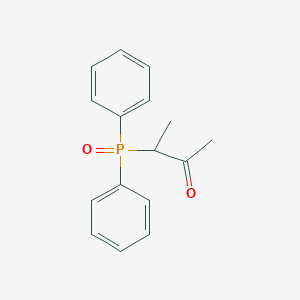
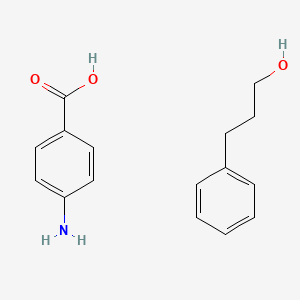
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
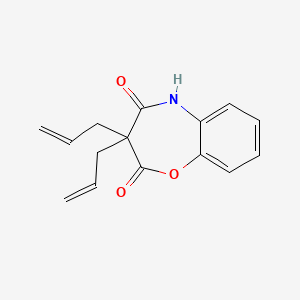
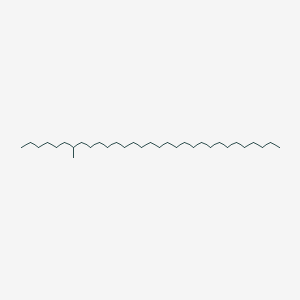
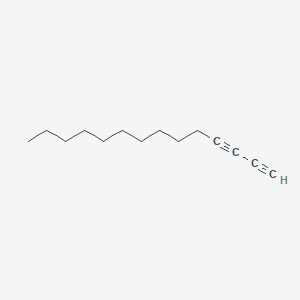
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
